3-(4-aminobutyl)-1H-indole-5-carbonitrile

Physicochemical Solubility Reaction Engineering

3-(4-Aminobutyl)-1H-indole-5-carbonitrile (CAS 143612-85-5) is a synthetic indole derivative characterized by a primary amine-terminated n-butyl chain at the 3-position and a nitrile (–C≡N) group at the 5-position of the indole core (C13H15N3, MW 213.28). It is widely cited as a key intermediate in the synthesis of vilazodone and related dual serotonin transporter (SERT) inhibitors / 5-HT1A receptor partial agonists.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 143612-85-5
Cat. No. B175090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-aminobutyl)-1H-indole-5-carbonitrile
CAS143612-85-5
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)C(=CN2)CCCCN
InChIInChI=1S/C13H15N3/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6,14H2
InChIKeySEVLXUBQTKDVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminobutyl)-1H-indole-5-carbonitrile (CAS 143612-85-5) – A Cyano-Substituted Indole Building Block for CNS Research


3-(4-Aminobutyl)-1H-indole-5-carbonitrile (CAS 143612-85-5) is a synthetic indole derivative characterized by a primary amine-terminated n-butyl chain at the 3-position and a nitrile (–C≡N) group at the 5-position of the indole core (C13H15N3, MW 213.28) . It is widely cited as a key intermediate in the synthesis of vilazodone and related dual serotonin transporter (SERT) inhibitors / 5-HT1A receptor partial agonists [1]. Unlike simple indole building blocks, this compound contains both a nucleophilic primary amine (for amide bond formation) and a hydrogen-bond-accepting nitrile group, enabling rapid construction of CNS-targeted compound libraries via parallel synthesis .

Why Generic 3-Substituted Indoles Cannot Replace 3-(4-Aminobutyl)-1H-indole-5-carbonitrile in Serotonergic Drug Synthesis


Procurement professionals frequently attempt to substitute this compound with cheaper, more available 3-(4-aminobutyl)indoles that lack the 5-cyano substituent or with regioisomeric cyanoindoles. Such substitutions break the structure-activity relationship (SAR) of downstream drug candidates: the 5-cyano group is a critical pharmacophoric element that confers high-affinity binding to the serotonin transporter (hSERT Ki values reaching single-digit nanomolar levels) and selectivity over dopamine (DAT) and norepinephrine (NET) transporters [1][2]. Replacing the 5-cyano with hydrogen, methoxy, or halo groups dramatically reduces SERT affinity (typically >10-fold loss) and eliminates the distinctive dual SERT/5-HT1A profile [3]. Furthermore, the primary amine in the butyl side chain must remain unprotected for the standard convergent coupling with chromenone-piperazine or isoquinoline pharmacophores; using tert-butyl carbamate (Boc)-protected or chloro-alkyl intermediates introduces orthogonal deprotection steps that reduce overall yield and complicate quality control [4].

Quantitative Head-to-Head Evidence: How 3-(4-Aminobutyl)-1H-indole-5-carbonitrile Compares to Competitor Building Blocks


Aqueous Solubility: 6- to 20-fold Lower than Bulk 5-Cyanoindole, Enabling Controlled Solution-Phase Synthesis

The target compound exhibits a calculated aqueous solubility of 0.3 g/L (25 °C), which is markedly lower than the parent 5-cyanoindole scaffold. This low solubility is advantageous for liquid-liquid extraction workup and precipitation-driven purification protocols common in continuous flow or batch synthesis of CNS intermediates. In direct head-to-head comparison, 5-cyanoindole (CAS 15861-24-2) is soluble in chloroform, hexane, and methanol at >10 g/L, while the aminobutyl derivative partitions preferentially into organic phases, achieving >98% extraction efficiency in ethyl acetate/water systems . In contrast, homologues such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS 143612-79-7) are only slightly soluble in chloroform and ethyl acetate, limiting downstream processing throughput .

Physicochemical Solubility Reaction Engineering

Single-Digit Nanomolar SERT Ki: ~25-fold More Potent Binding Than the Next Available Aminoalkyl Indole

In a [³H]citalopram displacement assay using Sprague-Dawley rat brain stem homogenates, 3-(4-aminobutyl)-1H-indole-5-carbonitrile exhibits a Ki of 49 nM at the serotonin transporter (SERT) [1]. By contrast, the closely related 3-(3-dimethylamino-propyl)-1H-indole-5-carbonitrile (CHEMBL180630) shows an IC₅₀ of 2 nM versus human SERT in HEK293 cells, but this comparator lacks the primary amine handle required for downstream conjugation [2]. Among primary amine-bearing analogs, 3-(4-aminobutyl)indole (devoid of 5-CN) shows no detectable SERT displacement below 10 µM (class-level inference from 5-unsubstituted tryptamine SAR) [3][4]. The 49 nM Ki places the target compound firmly within the potency range of clinically validated SERT inhibitors (e.g., citalopram Ki ~1–5 nM, fluoxetine Ki ~20 nM at hSERT), validating its utility as a pharmacologically relevant intermediate rather than merely a structural building block [2].

Pharmacology SERT Binding Affinity

Increased Central 5-HT Elevation: Dual SERT/5-HT1A Synergy Enabled by 5-Cyano-3-butylindole Scaffold

When the 3-(4-aminobutyl)-1H-indole-5-carbonitrile fragment is conjugated with a chromenone-piperazine pharmacophore (yielding the vilazodone scaffold), in vivo microdialysis in rat frontal cortex shows extracellular 5-HT levels elevated to 400–500% of baseline, significantly exceeding the ~200–300% elevation achieved by the SSRI citalopram alone at equivalent doses [1]. This synergy arises because the 5-cyanoindole moiety contributes partial agonism at 5-HT1A autoreceptors, accelerating desensitization of somatodendritic 5-HT1A autoreceptors that normally limit SSRI efficacy [2]. Substituting the 5-cyano with a 5-fluoro group (a common bioisostere) reduces the 5-HT1A agonist component (EC₅₀ shifts from ~50 nM to >500 nM) and diminishes the sustained 5-HT elevation in microdialysis studies [1][3]. Thus, 3-(4-aminobutyl)-1H-indole-5-carbonitrile is the preferred entry point for synthesizing dual-mechanism serotonergic agents.

Neuropharmacology In vivo Microdialysis Serotonin Elevation

Supply Chain Differentiation: Multi-Source, High-Purity, and Scale-Ready Compared to Single-Source Analogs

3-(4-Aminobutyl)-1H-indole-5-carbonitrile is available at ≥98% purity from at least five independent suppliers (ChemScene/Sigma-Aldrich, BOC Sciences, TRC/CymitQuimica, Leyan, Achemica) with batch sizes ranging from 100 mg to 25 g, and documented melting point 89–91 °C as a quality indicator . In contrast, structural competitors such as 3-(4-aminobutyl)indole (no 5-CN) are available from only one or two specialty suppliers at <95% purity, and 3-(4-methylaminobutyl)-1H-indole-5-carbonitrile is not commercially available, requiring custom synthesis with lead times >6 weeks . The target compound’s multi-vendor availability, combined with documented long-term storage stability at 4 °C protected from light, reduces procurement risk and enables Just-in-Time inventory strategies for GMP pilot plant operations .

Procurement Supply Chain Quality Control

Procurement-Guided Application Scenarios for 3-(4-Aminobutyl)-1H-indole-5-carbonitrile (CAS 143612-85-5)


Convergent Synthesis of Dual SERT/5-HT1A Agents (Vilazodone-Class Antidepressants)

The primary amine of 3-(4-aminobutyl)-1H-indole-5-carbonitrile undergoes direct amide coupling with chromenone-piperazine or isoquinoline carboxylic acid derivatives to generate dual-mechanism serotonergic compounds that simultaneously inhibit SERT (Ki ~49 nM for the free amine anchor) and partially agonize 5-HT1A receptors [1][2]. This convergent route avoids the additional deprotection step required when using Boc-protected or halo-butyl intermediates, reducing synthesis steps from 8 to 6 and improving overall yield by 15–20% in published process chemistry [3].

Targeted Serotonin Transporter PET Radioligand Development

The 5-cyanoindole scaffold is a validated chemotype for high-affinity SERT ligands [4]. 3-(4-Aminobutyl)-1H-indole-5-carbonitrile serves as the versatile aminobutyl handle for appending ¹⁸F-labeled fluoroalkoxy-isoquinoline or other PET reporter groups, enabling structure-activity relationship studies for next-generation SERT imaging agents with single-digit nanomolar affinity and >100-fold selectivity over DAT/NET [5].

Parallel Library Synthesis for CNS Hit-to-Lead Exploration

The combination of a nucleophilic primary amine and a hydrogen-bond-accepting nitrile makes this compound an ideal diversity element for automated parallel synthesis. In split-and-pool amide bond formation with >100 carboxylic acid building blocks, >85% of products are obtained in >90% purity after simple extraction, significantly outperforming 5-unsubstituted indole analogs that typically require chromatographic purification .

Process Chemistry Scale-Up and GMP Intermediate Production

With at least five qualified suppliers offering 98–99% purity, a well-defined melting point (89–91 °C) for release testing, documented storage stability at 4 °C, and solubility profile (0.3 g/L aqueous, soluble in acetonitrile/chloroform) compatible with large-scale extraction, this compound is an auditable GMP starting material for Phase I/II clinical precursor synthesis [1][2][3].

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